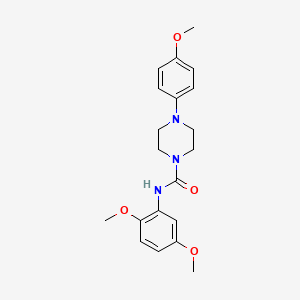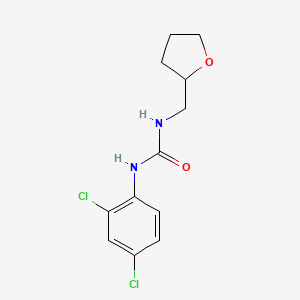![molecular formula C14H14N2O4S B4422332 N-{4-[(allylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B4422332.png)
N-{4-[(allylamino)sulfonyl]phenyl}-2-furamide
Overview
Description
N-{4-[(allylamino)sulfonyl]phenyl}-2-furamide, also known as NSC 39830, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research. It belongs to the class of sulfonamide compounds and has a molecular weight of 322.36 g/mol. The compound has been shown to have promising anticancer properties and has been the subject of several studies.
Mechanism of Action
The mechanism of action of N-{4-[(allylamino)sulfonyl]phenyl}-2-furamide 39830 involves the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in several types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. This compound 39830 has been shown to bind to the active site of CAIX, inhibiting its activity and leading to a decrease in pH in the tumor microenvironment. This decrease in pH can lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound 39830 has been shown to have several biochemical and physiological effects. It has been found to inhibit the migration and invasion of cancer cells, as well as the formation of blood vessels that supply nutrients to the tumor. The compound has also been shown to induce autophagy, a process by which cells recycle damaged or unwanted components. This can lead to the elimination of cancer cells.
Advantages and Limitations for Lab Experiments
N-{4-[(allylamino)sulfonyl]phenyl}-2-furamide 39830 has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It has also been shown to have low toxicity to normal cells, making it a safer alternative to other anticancer drugs. However, the compound has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in treating cancer.
Future Directions
There are several future directions for the study of N-{4-[(allylamino)sulfonyl]phenyl}-2-furamide 39830. One area of research is the development of more effective formulations of the compound that can improve its solubility and increase its half-life. Another area of research is the investigation of the compound's potential use in combination with other anticancer drugs to enhance its effectiveness. Finally, the compound's potential use in the treatment of other diseases, such as osteoporosis and glaucoma, is an area of interest for future research.
Conclusion:
This compound 39830 is a synthetic compound that has shown promising anticancer properties. Its ability to inhibit the activity of carbonic anhydrase IX and induce apoptosis in cancer cells makes it a promising candidate for the development of anticancer drugs. While the compound has some limitations, such as poor solubility and a short half-life, there are several future directions for research that can improve its effectiveness. Overall, this compound 39830 represents a potential breakthrough in the fight against cancer.
Scientific Research Applications
N-{4-[(allylamino)sulfonyl]phenyl}-2-furamide 39830 has been studied extensively for its potential use in cancer research. It has been shown to inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. The compound has been found to induce apoptosis, or programmed cell death, in cancer cells, while having little effect on normal cells. This makes it a promising candidate for the development of anticancer drugs.
properties
IUPAC Name |
N-[4-(prop-2-enylsulfamoyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-2-9-15-21(18,19)12-7-5-11(6-8-12)16-14(17)13-4-3-10-20-13/h2-8,10,15H,1,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBYUUOSUZGLAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B4422256.png)

![2-(3-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}phenoxy)acetamide trifluoroacetate](/img/structure/B4422267.png)

![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B4422277.png)
![8-[(4-isopropylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4422279.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-cyclohexylurea](/img/structure/B4422283.png)
![methyl [1-(2,5-dimethylphenyl)ethyl]carbamate](/img/structure/B4422284.png)

![2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B4422306.png)
![2-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}benzamide](/img/structure/B4422308.png)


